molecular formula C20H25ClN4O2S B2877372 N-(3-chloro-4-methylphenyl)-2-({1-[2-(dimethylamino)ethyl]-2-oxo-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)acetamide CAS No. 946372-61-8

N-(3-chloro-4-methylphenyl)-2-({1-[2-(dimethylamino)ethyl]-2-oxo-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)acetamide

Cat. No.: B2877372
CAS No.: 946372-61-8
M. Wt: 420.96
InChI Key: NATYMDVIVZZTFP-UHFFFAOYSA-N
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Description

The compound N-(3-chloro-4-methylphenyl)-2-({1-[2-(dimethylamino)ethyl]-2-oxo-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)acetamide features a cyclopenta[d]pyrimidin-2-one core fused with a five-membered cyclopentane ring, providing conformational rigidity. The sulfanyl acetamide bridge links the heterocycle to a 3-chloro-4-methylphenyl group, while the dimethylaminoethyl substituent at position 1 enhances solubility through its basic tertiary amine .

Properties

IUPAC Name

N-(3-chloro-4-methylphenyl)-2-[[1-[2-(dimethylamino)ethyl]-2-oxo-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25ClN4O2S/c1-13-7-8-14(11-16(13)21)22-18(26)12-28-19-15-5-4-6-17(15)25(20(27)23-19)10-9-24(2)3/h7-8,11H,4-6,9-10,12H2,1-3H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NATYMDVIVZZTFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)CSC2=NC(=O)N(C3=C2CCC3)CCN(C)C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chloro-4-methylphenyl)-2-({1-[2-(dimethylamino)ethyl]-2-oxo-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)acetamide typically involves multiple steps:

    Formation of the Cyclopenta[d]pyrimidine Core: This can be achieved through a cyclization reaction involving appropriate precursors under acidic or basic conditions.

    Introduction of the Dimethylaminoethyl Group: This step may involve nucleophilic substitution reactions.

    Attachment of the Thioacetamide Moiety: This can be done through a thiolation reaction.

    Chlorination and Methylation of the Aromatic Ring: These steps can be carried out using chlorinating and methylating agents under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(3-chloro-4-methylphenyl)-2-({1-[2-(dimethylamino)ethyl]-2-oxo-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This can remove oxygen or introduce hydrogen atoms.

    Substitution: This can replace one functional group with another.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution Reagents: Such as halogens or nucleophiles.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.

Scientific Research Applications

    Chemistry: As a reagent or intermediate in organic synthesis.

    Biology: For studying its effects on biological systems.

    Medicine: Potential therapeutic applications due to its biological activity.

    Industry: As a precursor for the synthesis of other compounds.

Mechanism of Action

The mechanism of action of N-(3-chloro-4-methylphenyl)-2-({1-[2-(dimethylamino)ethyl]-2-oxo-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)acetamide involves its interaction with molecular targets such as enzymes or receptors. The specific pathways and targets depend on its structure and functional groups. For example, the dimethylaminoethyl group may interact with neurotransmitter receptors, while the thioacetamide moiety may interact with enzymes involved in metabolic pathways.

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Heterocyclic Systems

The cyclopenta[d]pyrimidinone core distinguishes the target compound from analogs with simpler pyrimidinone or thienopyrimidine systems:

Compound Core Structure Key Substituents Reference
Target Compound Cyclopenta[d]pyrimidin-2-one 1-[2-(Dimethylamino)ethyl], 4-(sulfanylacetamide)-3-chloro-4-methylphenyl
2-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-(2,3-dichlorophenyl)acetamide Dihydropyrimidin-6-one 4-methyl, 2,3-dichlorophenyl acetamide
2-[[3-(4-chlorophenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-[2-(trifluoromethyl)phenyl]acetamide Thieno[3,2-d]pyrimidin-4-one 4-chlorophenyl, 2-trifluoromethylphenyl acetamide
2-{[3-(4-chlorophenyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-[2-(trifluoromethyl)phenyl]acetamide Thieno[3,2-d]pyrimidin-4-one (saturated) 4-chlorophenyl, 2-trifluoromethylphenyl acetamide

Key Observations :

  • Thienopyrimidinone analogs (e.g., ) exhibit similar electron-deficient aromatic systems but lack the cyclopentane ring, which may reduce metabolic stability.

Substituent Effects on Physicochemical and Pharmacological Properties

Aromatic Acetamide Moieties
  • Target Compound : The 3-chloro-4-methylphenyl group balances lipophilicity (Cl) and moderate steric bulk (CH₃). This may optimize membrane permeability compared to more polar substituents.
  • 2,3-Dichlorophenyl () : Increased lipophilicity and electron-withdrawing effects could enhance target binding but reduce solubility .
Solubility-Enhancing Groups
  • The dimethylaminoethyl group in the target compound provides a basic nitrogen (pKa ~8–9), enhancing water solubility at physiological pH .
  • Analogs lacking ionizable groups (e.g., ) rely on crystalline forms or formulation aids for solubility, which may limit bioavailability.

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